N,N-Diethylbenzenesulfonamide
Overview
Description
N,N-Diethylbenzenesulfonamide is an organic compound with the molecular formula C10H15NO2S. It belongs to the class of sulfonamides, which are known for their diverse applications in pharmaceuticals, agrochemicals, and other industries. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, with two ethyl groups attached to the nitrogen atom.
Mechanism of Action
Target of Action
N,N-Diethylbenzenesulfonamide is a type of sulfonamide, a class of compounds known for their antibacterial properties . The primary target of this compound is the bacterial enzyme DNA gyrase . This enzyme plays a crucial role in DNA replication, making it an essential component for bacterial survival and reproduction .
Mode of Action
This compound interacts with its target, DNA gyrase, by inhibiting its activity . DNA gyrase is responsible for introducing negative supercoils into DNA, which is necessary for the DNA to unwind and replicate . By inhibiting this enzyme, this compound prevents the bacteria from replicating their DNA, thereby inhibiting their growth and proliferation .
Biochemical Pathways
The inhibition of DNA gyrase affects the DNA replication pathway in bacteria . This disruption prevents the bacteria from properly replicating their DNA, which is necessary for their growth and reproduction . As a result, the bacterial population is unable to increase, and the infection is controlled .
Pharmacokinetics
The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are crucial for understanding its bioavailability . .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth and proliferation . By preventing the bacteria from replicating their DNA, the compound effectively controls the bacterial population and helps to manage the infection .
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-Diethylbenzenesulfonamide can be synthesized through the reaction of benzenesulfonyl chloride with diethylamine. The reaction typically occurs in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
C6H5SO2Cl+(C2H5)2NH→C6H5SO2N(C2H5)2+HCl
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N,N-Diethylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are typically employed.
Major Products Formed:
Oxidation: Formation of benzenesulfonic acid derivatives.
Reduction: Formation of N,N-diethylamine derivatives.
Substitution: Formation of nitro, sulfonyl, or halogenated benzenesulfonamide derivatives.
Scientific Research Applications
N,N-Diethylbenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential antibacterial properties, targeting bacterial enzymes such as DNA gyrase.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent and its role in drug design.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
N,N-Dimethylbenzenesulfonamide: Similar structure but with methyl groups instead of ethyl groups.
N,N-Diethyl-p-toluenesulfonamide: Similar structure with a methyl group on the benzene ring.
N,N-Diethyl-4-chlorobenzenesulfonamide: Similar structure with a chlorine atom on the benzene ring.
Uniqueness: N,N-Diethylbenzenesulfonamide is unique due to its specific ethyl substitutions on the nitrogen atom, which can influence its reactivity and interaction with biological targets
Properties
IUPAC Name |
N,N-diethylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S/c1-3-11(4-2)14(12,13)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZIFUJULXRFHBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8075120 | |
Record name | N,N-Diethylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8075120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1709-50-8 | |
Record name | N,N-Diethylbenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1709-50-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N-Diethylbenzenesulfonamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001709508 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-Diethylbenzenesulfonamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3551 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,N-Diethylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8075120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-Diethylbenzenesulfonamide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6LR4L2AD6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-(tert-butyl)-N,N-diethylbenzenesulfonamide interact with bacterial DNA gyrase and what are the downstream effects?
A1: 4-(tert-butyl)-N,N-diethylbenzenesulfonamide belongs to the sulfonamide class of compounds known to exhibit antibacterial activity by targeting bacterial DNA gyrase. [] While the specific interaction mechanism of this particular derivative hasn't been fully elucidated in the provided research, sulfonamides generally act by mimicking the natural substrate of dihydrofolate reductase, an enzyme crucial for bacterial DNA synthesis. [] Inhibiting DNA gyrase disrupts bacterial DNA replication and repair, ultimately leading to bacterial cell death. []
Q2: What insights do computational studies provide into the activity of N,N-diethylbenzenesulfonamide derivatives?
A2: Molecular docking studies have been employed to investigate the interaction of heterocyclic compounds containing the this compound moiety with cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. [] These studies revealed that specific structural features within these compounds could potentially enhance their inhibitory activity against COX-2, suggesting their potential as anti-inflammatory agents. [] This highlights the role of computational chemistry in guiding the design and optimization of novel therapeutics.
Q3: What are the potential applications of polymers incorporating the this compound group?
A3: Research has explored the development of novel conducting polymers incorporating the this compound group. [] These polymers exhibit a unique property: they can undergo selective cleavage of the sulfur-nitrogen bond (S–N) under electrochemical conditions in both aqueous and non-aqueous media. [] This electrochemical behavior opens up potential applications in various fields, such as the development of redox-active materials, sensors, and electrochemically controlled drug delivery systems. Further research is necessary to fully realize these potential applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.